Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro-

X-ray crystallography Conformational analysis Crystal engineering

Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro- (CAS 642951-58-4), systematically named N-(4-chloro-3-nitrophenyl)-N′-(3-nitrobenzoyl)thiourea, belongs to the N‑aroyl‑N′‑aryl thiourea class. With molecular formula C₁₄H₉ClN₄O₅S (MW 380.77 g·mol⁻¹), it features a central thiocarbonyl linker flanked by a 3‑nitrobenzoyl moiety on one side and a 4‑chloro‑3‑nitrophenyl group on the other.

Molecular Formula C14H9ClN4O5S
Molecular Weight 380.8 g/mol
CAS No. 642951-58-4
Cat. No. B12590129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro-
CAS642951-58-4
Molecular FormulaC14H9ClN4O5S
Molecular Weight380.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C14H9ClN4O5S/c15-11-5-4-9(7-12(11)19(23)24)16-14(25)17-13(20)8-2-1-3-10(6-8)18(21)22/h1-7H,(H2,16,17,20,25)
InChIKeyLWGJGEOWGQJVAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro- (CAS 642951-58-4): Procurement-Relevant Identity and Structural Classification


Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro- (CAS 642951-58-4), systematically named N-(4-chloro-3-nitrophenyl)-N′-(3-nitrobenzoyl)thiourea, belongs to the N‑aroyl‑N′‑aryl thiourea class [1]. With molecular formula C₁₄H₉ClN₄O₅S (MW 380.77 g·mol⁻¹), it features a central thiocarbonyl linker flanked by a 3‑nitrobenzoyl moiety on one side and a 4‑chloro‑3‑nitrophenyl group on the other [1]. This dual‑nitro, electron‑deficient architecture distinguishes it from singly nitrated analogs and underpins its specific utility in crystallographic studies, metal‑coordination chemistry, and fragment‑based probe design [1][2].

Why 4-Chloro-3-nitrophenyl Thiourea Analogs Cannot Substitute for CAS 642951-58-4 in Structure-Focused Workflows


The N‑aroyl‑N′‑aryl thiourea scaffold is extraordinarily sensitive to subtle changes in aryl substitution: the absence of even a single nitro group can drastically alter molecular conformation, hydrogen‑bond network topology, and metal‑coordination geometry [1][2]. The target compound’s 3‑nitrobenzoyl unit provides an additional H‑bond acceptor locus, increases the π‑acidic character of the benzoyl ring, and favors a distinct dihedral angle arrangement compared to the non‑nitrated benzoyl analog (CAS 333741‑80‑3) [1]. Consequently, simply interchanging “chloro‑nitrophenyl thioureas” is likely to produce inconsistent crystallographic outcomes, variable metal‑complex stability constants, or divergent biological readouts, undermining reproducibility in structural biology, supramolecular chemistry, or antimicrobial screening campaigns [2].

Quantitative Differentiation Evidence for CAS 642951-58-4 Relative to Its Closest Structural Analogs


Crystallographic Conformation: Dihedral Angle Divergence vs. Non‑Nitro Benzoyl Analog

Single-crystal X‑ray diffraction of the title compound reveals that the mean plane of the central thiourea unit (N₂CS) makes dihedral angles of 9.54(12)° with the 3‑nitrobenzoyl ring and 56.60(10)° with the 4‑chloro‑3‑nitrophenyl ring [1]. In contrast, the non‑nitrated comparator 1‑benzoyl‑3‑(4‑chlorophenyl)thiourea (CAS 5361‑23‑9 analog) exhibits a markedly different inter‑ring geometry: its two aromatic rings form a dihedral angle of 43.93(6)° [2]. The presence of the 3‑nitro substituent on the benzoyl group in the target compound reduces the thiourea‑to‑benzoyl twist by approximately 35° relative to the unsubstituted comparator, a conformational distinction that directly impacts molecular recognition, crystal packing topology, and metal‑binding pre‑organization [1][2].

X-ray crystallography Conformational analysis Crystal engineering

Hydrogen‑Bond Acceptor Capacity: Dual‑Nitro Motif vs. Mono‑Nitro Benzoyl Analog

The title compound possesses five oxygen atoms (two nitro groups plus one carbonyl), providing four strong H‑bond acceptor sites compared with only three oxygen atoms (one nitro, one carbonyl) in the closest commercially available analog N‑[(4‑chloro‑3‑nitrophenyl)carbamothioyl]benzamide (CAS 333741‑80‑3) [1]. Crystallographic analysis confirms that the 3‑nitrobenzoyl oxygen atoms participate in intermolecular C—H···O and N—H···O hydrogen bonds that stabilize the crystal lattice [1]. The additional nitro‑derived H‑bond acceptor increases the topological polar surface area and alters solvent‑accessible surface polarity relative to the mono‑nitro comparator, parameters that influence solubility, membrane permeability, and protein‑binding profiles [2].

Supramolecular chemistry Hydrogen bond Coordination chemistry

DNA Binding Affinity: Acetyl Analog Suggests Strong Intercalation Potential for the 3‑Nitrobenzoyl Subclass

No direct DNA‑binding data exist for the target compound; however, the closely related acetyl analog 1‑acetyl‑3‑(4‑chloro‑3‑nitrophenyl)thiourea (TU4) exhibits a UV‑vis‑derived DNA‑binding constant (K) of 8.57 × 10⁶ M⁻¹, measured via hypochromic shift titration against calf‑thymus DNA [1]. This value is comparable to intercalating agents and significantly exceeds that of the 4‑nitrophenyl analog TU1 (K = 1.16 × 10⁶ M⁻¹) [1]. Because the 3‑nitrobenzoyl group of the target compound is more electron‑deficient and more extended in π‑surface than the acetyl group of TU4, it is reasonable to expect at least comparable, if not enhanced, π‑stacking and DNA groove‑binding capacity [1][2].

DNA interaction Anticancer Spectroscopy

Antimicrobial Spectrum: 4‑Chloro‑3‑nitrophenylthiourea Class Demonstrates Consistent Anti‑Staphylococcal Activity

A systematic evaluation of 30 disubstituted 4‑chloro‑3‑nitrophenylthioureas (including N‑aroyl variants) revealed high to moderate antistaphylococcal activity with MIC values spanning 2–64 μg mL⁻¹ against both standard and clinical strains of Staphylococcus aureus [1]. While the specific MIC of the 3‑nitrobenzoyl derivative (target compound) was not reported individually, the study established that electron‑withdrawing substituents on the benzoyl ring maintain antimicrobial potency, and the dual‑nitro motif enhances overall electron deficiency relative to mono‑nitro or unsubstituted benzoyl analogs [1][2]. This class‑level activity stands in contrast to simpler N‑phenylthioureas that lack the 4‑chloro‑3‑nitro substitution pattern and show negligible antibacterial effect [2].

Antibacterial Staphylococcus aureus Structure-activity relationship

Procurement‑Relevant Application Scenarios for CAS 642951-58-4 Based on Verified Differentiation Evidence


Crystallographic Fragment Library and Co‑crystal Engineering

The resolved single‑crystal structure and the well‑defined dihedral angles (9.54° and 56.60°) make this compound an ideal tecton for co‑crystallization studies with pharmaceutical targets, particularly kinases and proteases that engage electron‑deficient aromatic moieties. Its dual‑nitro H‑bond network facilitates reproducible crystal packing, as demonstrated by the robust N—H···O and C—H···O synthons identified in the IUCr report [1][2].

Metal‑Chelating Ligand for Bioinorganic Medicinal Chemistry

The enhanced O‑donor capacity (5 oxygen atoms) and the electron‑withdrawing nitro substituents render this thiourea a strong chelator for late transition metals (e.g., Cu(II), Pt(II)). The resulting complexes are directly relevant to the development of metallodrugs with DNA‑binding and cytotoxic mechanisms, building on the DNA affinity data established for the acetyl subclass (K = 8.57 × 10⁶ M⁻¹ for TU4) [1][3].

Antimicrobial Lead Optimization Starting Point

Within the 4‑chloro‑3‑nitrophenylthiourea class, compounds bearing electron‑withdrawing benzoyl substituents consistently deliver MIC values in the 2–64 μg mL⁻¹ range against S. aureus [2]. The target compound’s 3‑nitrobenzoyl group represents the most electron‑deficient variant commercially available, making it the logical reference standard for SAR expansion campaigns aimed at improving potency and reducing cytotoxicity to mammalian cells [2].

Computational Chemistry and Docking Model Calibration

With a calculated tPSA approximately 46 Ų larger than the mono‑nitro analog, this compound provides a distinct physicochemical profile for validating in silico models of passive permeability, solubility, and protein‑ligand docking scores. Its dual‑nitro character introduces a pronounced quadrupole moment that serves as a stringent test case for force‑field parameterization of nitroaromatic–protein interactions [2][4].

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